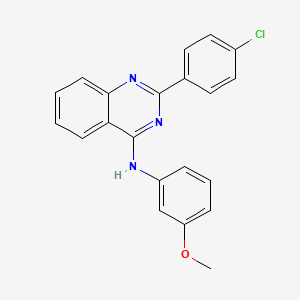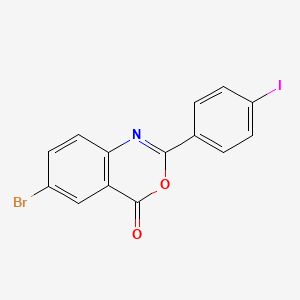![molecular formula C23H25ClN4O6S2 B11635386 2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチル N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]カルバメートは、芳香族環、アミド、カルバメート官能基を組み合わせた複雑な有機化合物です。
準備方法
合成経路および反応条件
2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチル N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]カルバメートの合成は、一般的に複数のステップを伴います。
フェノキシアセトアミド中間体の生成: このステップでは、4-クロロ-2-メチルフェノールとクロロアセチルクロリドを、トリエチルアミンなどの塩基の存在下で反応させ、2-(4-クロロ-2-メチルフェノキシ)アセチルクロリドを生成します。この中間体は、次にエチレンジアミンと反応して、2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチルアミンを生成します。
チアゾール中間体の生成: チアゾール環は、4-メチル-2-アミノチアゾールと4-メチルベンゼンスルホニルクロリドを塩基の存在下で反応させることで合成され、N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]アミンを生成します。
カップリング反応: 最終ステップでは、フェノキシアセトアミド中間体とチアゾール中間体を、カルボニルジイミダゾールなどのカップリング試薬を使用してカップリングして、目的の化合物を生成します。
工業生産方法
この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路を最適化することが求められます。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特に芳香族環とチアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、アミドとカルバメート官能基で起こる可能性があります。
置換: 芳香族環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が置換反応に使用されます。
主な生成物
酸化: 芳香族環とチアゾール環の酸化誘導体。
還元: アミドとカルバメート基の還元形。
置換: さまざまな官能基を持つ置換芳香族環。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな改変が可能になり、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究において、この化合物は、芳香族化合物と複素環式化合物と生体高分子の相互作用を研究するために使用できます。薬剤フォアとして可能性があるため、創薬開発の候補となります。
医学
医学において、この化合物は、治療薬として潜在的な用途がある可能性があります。その構造は、特定の生体標的に作用する可能性があり、創薬開発におけるさらなる調査の候補となります。
産業
産業において、この化合物は、特定の特性を持つ新素材の開発に使用できます。その官能基の独特な組み合わせにより、特性を調整した素材を設計することができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for further investigation in drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
作用機序
2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチル N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]カルバメートの作用機序は、特定の分子標的との相互作用を伴います。芳香族環と複素環式チアゾール環により、タンパク質や酵素に結合し、その活性を阻害する可能性があります。アミドとカルバメート基は、結合親和性と特異性に役割を果たす可能性もあります。
類似化合物の比較
類似化合物
2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチル N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]カルバメート: この化合物は、官能基と芳香族環の特定の組み合わせがユニークです。
2-[2-(4-クロロ-2-メチルフェノキシ)アセトアミド]エチル N-[4-メチル-2-(4-メチルベンゼンスルホンアミド)-1,3-チアゾール-5-イル]カルバメート: 類似の化合物には、芳香族環とチアゾール環に異なる置換基を持つ他のカルバメートやアミドが含まれる可能性があります。
ユニークさ
この化合物のユニークさは、官能基と芳香族環の特定の組み合わせにあります。これにより、幅広い化学反応と潜在的な用途が可能になります。その構造は、疎水性と親水性の特性をバランス良く備えており、さまざまな研究や産業用途で汎用性があります。
類似化合物との比較
Similar Compounds
2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate: This compound is unique due to its specific combination of functional groups and aromatic rings.
This compound: Similar compounds may include other carbamates and amides with different substituents on the aromatic rings and thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial applications.
特性
分子式 |
C23H25ClN4O6S2 |
|---|---|
分子量 |
553.1 g/mol |
IUPAC名 |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C23H25ClN4O6S2/c1-14-4-7-18(8-5-14)36(31,32)28-22-26-16(3)21(35-22)27-23(30)33-11-10-25-20(29)13-34-19-9-6-17(24)12-15(19)2/h4-9,12H,10-11,13H2,1-3H3,(H,25,29)(H,26,28)(H,27,30) |
InChIキー |
NWNLHBFFAGMNQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)OCCNC(=O)COC3=C(C=C(C=C3)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
